3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of coupling agents such as EDC.HCl and DMAP in dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcomes.
Comparison with Similar Compounds
2-Amino-6-hydroxypyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.
4-Aminobenzoic acid: Contains the benzoic acid structure but differs in the position and type of substituents.
Uniqueness: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid is unique due to its combined pyrimidine and benzoic acid structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChI Key |
YIUCYFKWLBEPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.